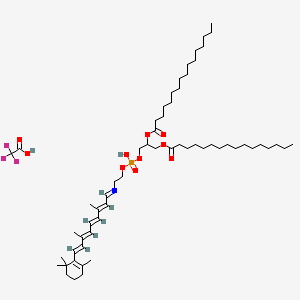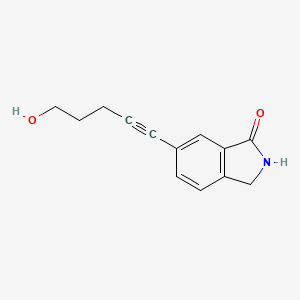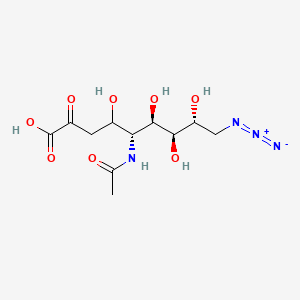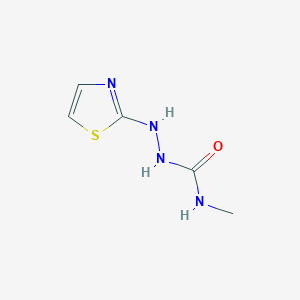
1-Methyl-3-(1,3-thiazol-2-ylamino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(1,3-thiazol-2-ylamino)urea is a compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(1,3-thiazol-2-ylamino)urea can be achieved through several methods. One common approach involves the Mannich reaction, a multicomponent reaction that forms carbon-carbon bonds. This reaction typically involves the condensation of 2-aminothiazole, an aldehyde, and a urea derivative under solvent-free conditions . The reaction is often catalyzed by acids such as camphor-10-sulfonic acid and can be promoted by ultrasonic irradiation to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
1-Methyl-3-(1,3-thiazol-2-ylamino)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the urea moiety, leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(1,3-thiazol-2-ylamino)urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(1,3-thiazol-2-ylamino)urea involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biological molecules, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(1,3-thiazol-2-ylamino)urea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole structure.
What sets this compound apart is its unique combination of a thiazole ring and a urea moiety, which provides distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C5H8N4OS |
|---|---|
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
1-methyl-3-(1,3-thiazol-2-ylamino)urea |
InChI |
InChI=1S/C5H8N4OS/c1-6-4(10)8-9-5-7-2-3-11-5/h2-3H,1H3,(H,7,9)(H2,6,8,10) |
InChI-Schlüssel |
AYOFWMBPYAZWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NNC1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


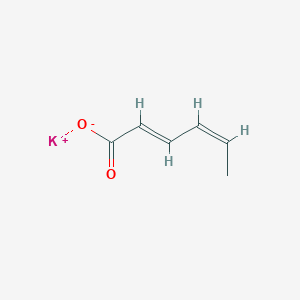

![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
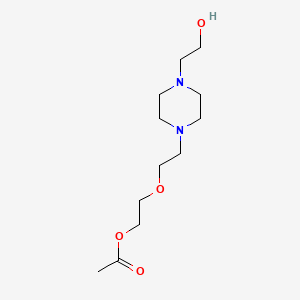
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
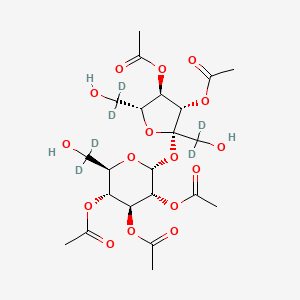
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)

